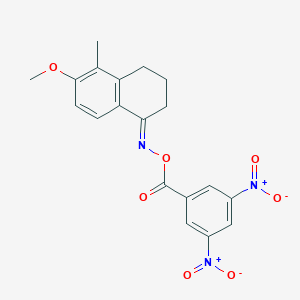![molecular formula C19H12FN3O B390513 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C19H12FN3O and a molecular weight of 317.3 g/mol
准备方法
The synthesis of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Pyridinylmethylene Group: The pyridinylmethylene group is formed through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
科学研究应用
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide: This compound shares the benzoxazole and fluorophenyl groups but differs in the presence of a butanamide group instead of the pyridinylmethylene group.
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-N-(4-pyridinylmethylene)amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
属性
分子式 |
C19H12FN3O |
|---|---|
分子量 |
317.3g/mol |
IUPAC 名称 |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C19H12FN3O/c20-15-3-1-14(2-4-15)19-23-17-11-16(5-6-18(17)24-19)22-12-13-7-9-21-10-8-13/h1-12H |
InChI 键 |
XIZOMYNUUGZRNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B390431.png)
![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)


![2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide](/img/structure/B390439.png)

![5-[4-(Dimethylamino)benzylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390443.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-4-methylbenzohydrazide](/img/structure/B390444.png)
![N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-[2-[(2E)-2-[[4-(N-methylanilino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]sulfanylacetamide](/img/structure/B390445.png)
![4-methoxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B390447.png)
![3-[(4-Bromoanilino)methyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390448.png)

![5-[4-(Dimethylamino)benzylidene]-3-(2-toluidinomethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B390452.png)

